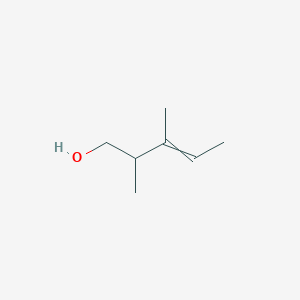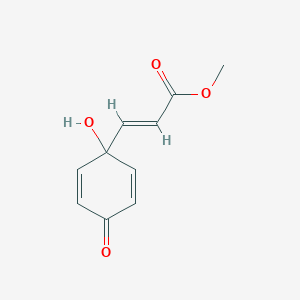![molecular formula C36H36N3O15PS B14075736 2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester CAS No. 1072454-85-3](/img/structure/B14075736.png)
2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester is a complex organic compound with the molecular formula C36H36N3O15PS and a molecular weight of 813.72 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as phosphinothioylidynetris, phenyleneiminocarbonyloxy, and ethanediyl ester . It is primarily used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps :
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as phosphinothioylidynetris and phenyleneiminocarbonyloxy derivatives.
Esterification: The intermediate compounds undergo esterification reactions with 2-propenoic acid under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester has a wide range of scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry due to its reactive functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester can be compared with similar compounds such as :
2-Propenoic acid, 2-methyl-, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: This compound has a similar ester structure but differs in the presence of methyl and ethylene groups.
2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester: This compound shares the propenoic acid and phenylene groups but has different substituents.
The uniqueness of 2-Propenoic acid, 1,1’,1’'-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1072454-85-3 |
|---|---|
Molekularformel |
C36H36N3O15PS |
Molekulargewicht |
813.7 g/mol |
IUPAC-Name |
2-[[4-bis[4-(2-prop-2-enoyloxyethoxycarbonylamino)phenoxy]phosphinothioyloxyphenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C36H36N3O15PS/c1-4-31(40)46-19-22-49-34(43)37-25-7-13-28(14-8-25)52-55(56,53-29-15-9-26(10-16-29)38-35(44)50-23-20-47-32(41)5-2)54-30-17-11-27(12-18-30)39-36(45)51-24-21-48-33(42)6-3/h4-18H,1-3,19-24H2,(H,37,43)(H,38,44)(H,39,45) |
InChI-Schlüssel |
KVTQWUZRSTYVOR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)NC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)NC(=O)OCCOC(=O)C=C)OC3=CC=C(C=C3)NC(=O)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
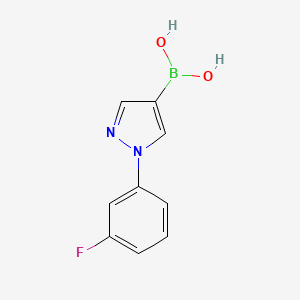
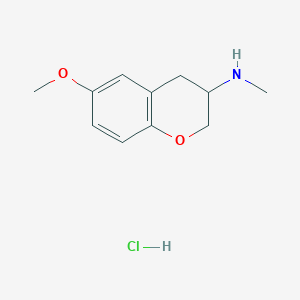
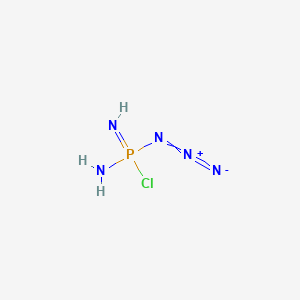
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
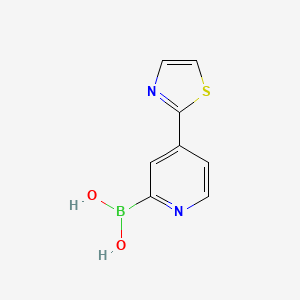
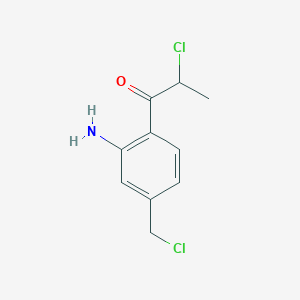
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)
